6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, with an azepane (hexamethyleneimine) substituent at the 6-position and an ethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound to form the triazole ring, followed by further functionalization to introduce the pyridazine moiety. The azepane group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for the development of targeted cancer therapies.
Comparison with Similar Compounds
Similar Compounds
6-(Azepan-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine: This compound has a trifluoromethyl group instead of an ethyl group, which can significantly alter its biological activity and chemical properties.
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound features a thiadiazine ring fused to the triazole ring, offering different biological activities.
Uniqueness
6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azepane group enhances its solubility and bioavailability, making it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C13H19N5 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
6-(azepan-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H19N5/c1-2-11-14-15-12-7-8-13(16-18(11)12)17-9-5-3-4-6-10-17/h7-8H,2-6,9-10H2,1H3 |
InChI Key |
CWOURHWCROCCBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCCCCC3 |
Origin of Product |
United States |
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